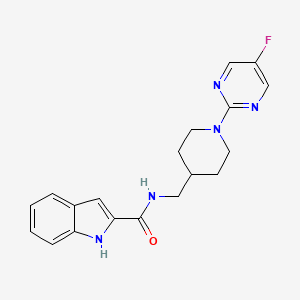
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of various substituents to the core structures to enhance biological activity. For instance, the synthesis of dihydroxypyrimidine-4-carboxamides as HIV integrase inhibitors involves structural modifications to optimize inhibitory potencies . Similarly, the preparation of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors includes the creation of N-phenyl piperidine analogs . These methods could potentially be applied to the synthesis of "N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide," suggesting a multi-step synthetic route involving the formation of a piperidine-4-yl moiety linked to a pyrimidine and an indole group.
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of specific functional groups and heterocycles for biological activity. For example, the presence of a triazine heterocycle is critical for the potency and selectivity of soluble epoxide hydrolase inhibitors . The fluoropyrimidin moiety in the compound of interest is likely to play a similar role in binding to biological targets, as fluorine atoms are often included in drug design to enhance binding interactions and metabolic stability.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is influenced by their functional groups. The carboxamide linkage is a common feature in these molecules, which is known for its stability and involvement in hydrogen bonding with biological targets. The presence of a piperidine ring, as seen in the synthesis of 4,6-disubstituted N-(3-piperidinopropyl)furo[3,2-b]indole-2-carboxamide derivatives, suggests that the compound may undergo reactions typical of secondary amines, such as alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structures. For instance, the introduction of a fluorine atom, as seen in the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, can affect the lipophilicity and electronic properties of the molecule, potentially improving its ability to penetrate biological membranes and bind to targets . The indole moiety in the compound of interest is a common structure in pharmaceuticals and is known for its planarity and ability to engage in π-π stacking interactions, which could influence its binding affinity to protein targets.
Aplicaciones Científicas De Investigación
Serotonin Receptor Modulation Compounds featuring the 3-(4-fluorophenyl)-1H-indole structure, substituted at the 1-position with various groups such as 4-piperidinyl and 4-piperazinyl, have been synthesized and evaluated. By varying substituents on the indole nucleus, compounds with high affinity and selectivity for the 5-HT2 receptor were obtained. These derivatives also demonstrated efficacy in inhibiting the quipazine-induced head twitch syndrome in rats, indicating potential as central acting serotonin 5-HT2 antagonists (Andersen et al., 1992).
GPR119 Agonists for Anti-Diabetic Agents Indoline carbamate and indolinylpyrimidine derivatives have been identified as potent GPR119 agonists, a target recognized for anti-diabetic agents. Structural modifications led to the identification of compounds with enhanced agonistic activity. These compounds effectively lowered plasma glucose excursion and glucose-dependent insulin secretion after oral administration in rat oral glucose tolerance tests, demonstrating their potential as anti-diabetic agents (Sato et al., 2014).
Safety And Hazards
Direcciones Futuras
The future directions for research on “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide” are not mentioned in the search results23.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a subject matter expert.
Propiedades
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c20-15-11-22-19(23-12-15)25-7-5-13(6-8-25)10-21-18(26)17-9-14-3-1-2-4-16(14)24-17/h1-4,9,11-13,24H,5-8,10H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXRUWZICONLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2514288.png)
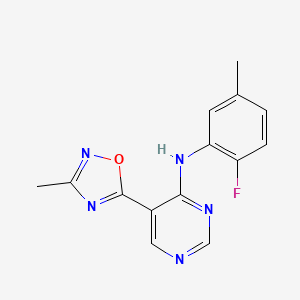
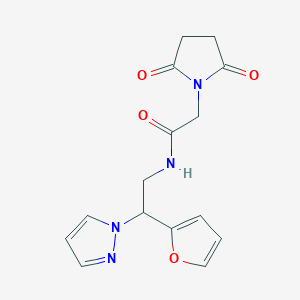
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
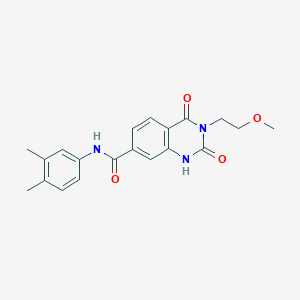
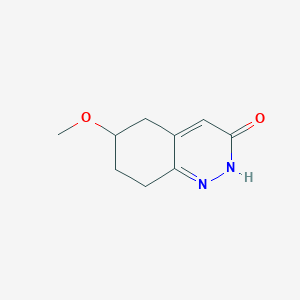
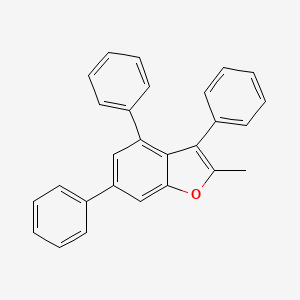
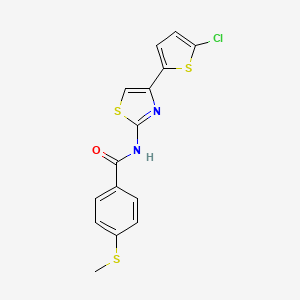

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)